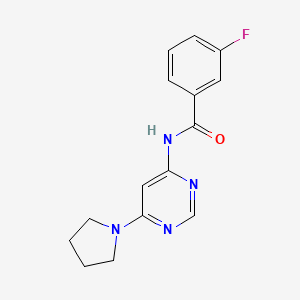![molecular formula C7H4Cl2N2O B2601669 4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 273930-54-4](/img/structure/B2601669.png)
4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
The molecular structure of “4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula of “4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one” is C7H4Cl2N2O , and its molecular weight is 203.03 .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
Imidazole derivatives, such as the ones , have been shown to exhibit antibacterial and antimicrobial activities . They have been used in the development of new drugs to combat infectious diseases .
Anti-inflammatory and Antitumor Activity
These compounds have also been found to have anti-inflammatory and antitumor properties . This makes them potential candidates for the development of new therapeutic agents in the treatment of inflammation and cancer .
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic activity . This suggests that they could be used in the development of new drugs for the treatment of diabetes .
Antioxidant Activity
These compounds have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Antiviral Activity
Imidazole derivatives have been reported to show antiviral activity . This suggests that they could be used in the development of new antiviral drugs .
Antifungal and Antihelmintic Activities
These compounds have been found to have antifungal and antihelmintic activities . This makes them potential candidates for the development of new therapeutic agents in the treatment of fungal infections and helminthic infestations .
Antiulcerogenic Activity
Imidazole derivatives have been reported to show antiulcerogenic activity . This suggests that they could be used in the development of new drugs for the treatment of ulcers .
Antiprotozoal and Antibacterial Activities
These compounds have been found to exhibit antiprotozoal and antibacterial activities . This makes them potential candidates for the development of new therapeutic agents in the treatment of protozoal infections and bacterial diseases .
Mecanismo De Acción
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one” and its derivatives could have potential applications in drug development.
Propiedades
IUPAC Name |
4,5-dichloro-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-2-4-6(5(3)9)11-7(12)10-4/h1-2H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPSZPFJQMZOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2601588.png)
![2-(1-adamantyl)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]acetamide](/img/structure/B2601589.png)
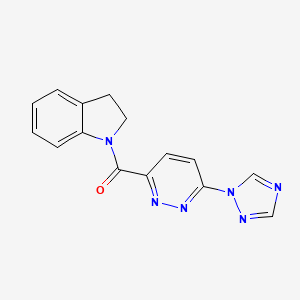
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2601591.png)


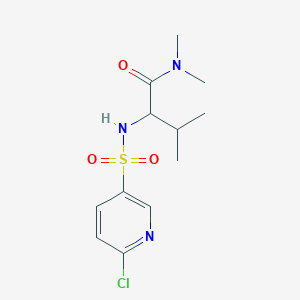
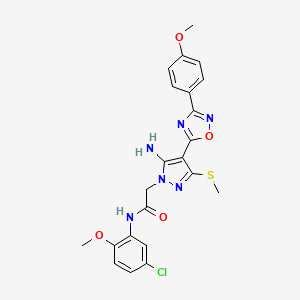
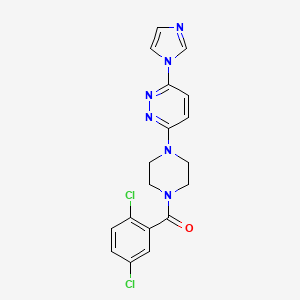
![(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601603.png)



